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Abstract

Ninerafaxstat trihydrochloride (also known as IMB-1018972) is an investigational first-in-
class cardiac mitotrope designed to address the energetic deficit in cardiovascular diseases. By
acting as a partial and competitive inhibitor of the mitochondrial enzyme 3-ketoacyl-CoA
thiolase (3-KAT), Ninerafaxstat modulates cardiac metabolism, shifting the heart's energy
preference from fatty acid oxidation (FAO) towards the more oxygen-efficient glucose oxidation
pathway. This mechanism aims to improve myocardial energy production and function,
particularly in conditions of ischemic or metabolic stress. This technical guide provides a
comprehensive overview of the pharmacological profile of Ninerafaxstat, summarizing its
mechanism of action, and available preclinical and clinical data, with a focus on its
development for non-obstructive hypertrophic cardiomyopathy (h(HCM) and heart failure with
preserved ejection fraction (HFpEF).

Introduction

The heart has a high and continuous energy demand, primarily met through the mitochondrial
oxidation of fatty acids and glucose.[1] In various pathological states, such as heart failure and
hypertrophic cardiomyopathy, myocardial energy metabolism is impaired, leading to a state of
energetic deficit that contributes to contractile dysfunction and disease progression.[2][3]
Ninerafaxstat is a novel therapeutic agent that targets this metabolic dysregulation. As a partial
fatty acid oxidation (pFOX) inhibitor, it aims to optimize cardiac energy production by promoting
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a shift to glucose utilization, which generates more ATP per molecule of oxygen consumed
compared to fatty acid oxidation.[4][5] This document details the current understanding of
Ninerafaxstat's pharmacological properties.

Mechanism of Action

Ninerafaxstat's primary mechanism of action is the direct competitive inhibition of 3-ketoacyl-
CoA thiolase (3-KAT), the terminal enzyme in the mitochondrial beta-oxidation pathway of long-
chain fatty acids.[4] By partially inhibiting this enzyme, Ninerafaxstat reduces the rate of fatty
acid oxidation, leading to a subsequent increase in glucose oxidation to meet the heart's
energy demands. This metabolic shift is believed to enhance cardiac efficiency, especially in
oxygen-limited conditions.[4]

Note on Quantitative Preclinical Data:Despite extensive literature review, specific quantitative
data on the enzymatic inhibition of 3-ketoacyl-CoA thiolase by Ninerafaxstat, such as IC50 or Ki
values, are not publicly available at the time of this report.
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Mechanism of Action of Ninerafaxstat.
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Pharmacokinetics

Ninerafaxstat is an orally administered prodrug.[4] In the body, it is hydrolyzed to its active
moiety, IMB-1028814 (IMB-102). A significant portion of IMB-102 is further metabolized to
trimetazidine. In vitro studies have indicated that multiple cytochrome P450 (CYP) enzymes,
including CYP2C19 and CYP2D6, are involved in the metabolism of IMB-102.

A Phase 1 study in healthy volunteers demonstrated that orally administered Ninerafaxstat was
well-tolerated and exhibited predictable pharmacokinetic characteristics.[1] The drug did not
have a significant impact on hemodynamics or ECG indices.[1] A drug-drug interaction study
concluded that Ninerafaxstat does not cause clinically significant inhibition of CYP3A4 or
CYP2CS8, and its metabolites are not clinically relevant substrates of CYP2D6, suggesting a low
risk of drug-drug interactions with commonly used cardiovascular medications.

Note on Quantitative Preclinical Data:Detailed preclinical pharmacokinetic parameters in animal
models are not publicly available.

Preclinical Pharmacology

A preclinical study in a murine model of post-myocardial infarction heart failure, induced by
permanent coronary artery ligation, has been reported.[1] In this model, administration of
Ninerafaxstat resulted in a progressive improvement in left ventricular systolic function
compared to a vehicle-treated control group.[1] Furthermore, mice treated with Ninerafaxstat
showed reduced myocardial fibrosis post-myocardial infarction.[1]

Table 1: Summary of Preclinical Efficacy of Ninerafaxstat

Model System Key Findings Reference
Murine model of post- Progressive improvement in

myocardial infarction heart left ventricular systolic function;  [1]

failure Reduced myocardial fibrosis.

Note on Experimental Protocols:Detailed protocols for the preclinical studies, including specific
dosing regimens, duration of treatment, and methods for assessing cardiac function and
fibrosis, are not fully described in the available literature.
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Clinical Development

Ninerafaxstat is under clinical investigation for the treatment of non-obstructive hypertrophic
cardiomyopathy (nHCM), heart failure with preserved ejection fraction (HFpEF), and diabetic
cardiomyopathy. The most extensive data available is from the Phase 2a IMPROVE-HCM and
IMPROVE-DICE trials.

IMPROVE-HCM Trial (NCT04826185)

The IMPROVE-HCM trial was a randomized, double-blind, placebo-controlled Phase 2a study
designed to evaluate the safety, tolerability, and efficacy of Ninerafaxstat in patients with

symptomatic nHCM.[6]
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Characteristic

Value (Mean * SD or %)

Number of Patients 67

Age (years) 57+11.8
Female 55%
NYHA Class II/11I 59% / 35%
Maximal LV Wall Thickness (mm) 18.8+4.4
Ejection Fraction (%) 65.4+5.2
Peak VO2 (mL/kg/min) 19.2+3.9
Peak VO2 (% predicted) 60.5+10.1

Ninerafaxstat

Endpoint Placebo Group P-value
Group

Change in VE/VCO2
-2.1(95% ClI: -3.6 to

Slope (LS Mean 06) 0.006

Difference) '

Change in KCCQ-
3.2(95% CI: -2.9to

CSS (LS Mean 9.2) 0.30

Difference) '

Change in KCCQ-

_ 9.4 (95% CI: 0.3 to
CSS (Baseline <80, 18.5) 0.04
LS Mean Difference) '
) No significant No significant
Change in Peak VO2 0.90

difference

difference

In the IMPROVE-HCM trial, Ninerafaxstat was found to be safe and well-tolerated.[7] Serious

adverse events occurred in 11.8% of the Ninerafaxstat group and 6.1% of the placebo group.

[7] There was no significant difference in the overall rate of adverse events between the two

groups.[8] Importantly, there were no adverse events related to low ejection fraction, and no

adverse effects on blood pressure or heart rate were observed.[8]
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IMPROVE-DICE Trial (NCT04826159)

The IMPROVE-DICE trial was a Phase 2a, open-label, mechanistic study that utilized
advanced imaging techniques, including multi-nuclear and hyperpolarized magnetic resonance
spectroscopy (MRS), to quantify the metabolic and energetic responses to Ninerafaxstat.[3]
The trial enrolled patients with type 2 diabetes and obesity who were at risk for heart failure
with preserved ejection fraction (HFpEF).

Endpoint Result P-value

Change in Cardiac PCr/ATP

) 32% improvement <0.01

Ratio
Change in Myocardial _

) ) 34% reduction 0.026
Triglyceride Content
Change in LV Peak
Circumferential Diastolic Strain  15% improvement <0.047
Rate
Change in Peak LV Filling Rate  11% improvement <0.05
Change in Pyruvate ) ]

Increased in 7 of 9 patients 0.08

Dehydrogenase (PDH) Flux

These results provide direct evidence of Ninerafaxstat's ability to modulate cardiac metabolism
and improve energetics and diastolic function in a patient population with metabolic
dysfunction.

FORTITUDE-HCM Trial (NCT07023614)

Following the positive results of the IMPROVE-HCM trial, a global, multicenter, double-blind,
placebo-controlled Phase 2b trial, FORTITUDE-HCM, has been initiated. This trial will further
evaluate the efficacy and safety of Ninerafaxstat in a larger population of patients with
symptomatic nHCM.

Summary and Future Directions
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Ninerafaxstat trihydrochloride is a promising investigational agent that targets a fundamental
aspect of cardiac pathophysiology — impaired energy metabolism. Its mechanism as a partial
fatty acid oxidation inhibitor offers a novel approach to treating cardiovascular diseases
characterized by an energy deficit, such as nHCM and HFpEF.

Clinical data from Phase 2a trials have demonstrated that Ninerafaxstat is safe, well-tolerated,
and shows potential for improving exercise capacity, patient-reported outcomes, and direct
measures of cardiac energetics and function. The ongoing Phase 2b FORTITUDE-HCM trial
will provide more robust data on its efficacy in nHCM.

A significant gap in the publicly available information is the lack of detailed preclinical data,
particularly quantitative measures of its enzymatic inhibition and comprehensive
pharmacokinetic profiles in animal models. Future publications of this data would provide a
more complete understanding of its pharmacological profile for the drug development
community.

In conclusion, Ninerafaxstat represents a novel and targeted approach to managing
cardiovascular diseases by optimizing cardiac metabolism. The results of ongoing and future
clinical trials are eagerly awaited to determine its ultimate role in the therapeutic landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25270219/
https://pubmed.ncbi.nlm.nih.gov/25270219/
https://imbria.com/science-pipeline/clinical-trials/
https://en.wikipedia.org/wiki/Ninerafaxstat
https://pubmed.ncbi.nlm.nih.gov/32278829/
https://pubmed.ncbi.nlm.nih.gov/32278829/
https://www.benchchem.com/product/b12382395#pharmacological-profile-of-ninerafaxstat-trihydrochloride
https://www.benchchem.com/product/b12382395#pharmacological-profile-of-ninerafaxstat-trihydrochloride
https://www.benchchem.com/product/b12382395#pharmacological-profile-of-ninerafaxstat-trihydrochloride
https://www.benchchem.com/product/b12382395#pharmacological-profile-of-ninerafaxstat-trihydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12382395?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

